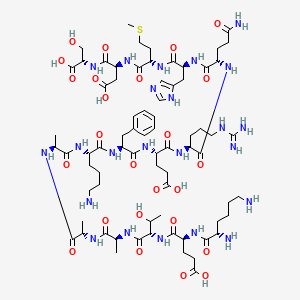
S Tag Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S Tag Peptide is a 15 amino acid peptide derived from RNase A.
Wissenschaftliche Forschungsanwendungen
Multifunctional Biosensors and Protein-Protein Interactions
S Tag peptides have facilitated the development of versatile biosensors, especially for studying protein-protein interactions. For instance, a multifunctional toolkit of intrabody-based biosensors, recognizing the V5 peptide tag, has been created for interrogating G protein-coupled receptor signaling. This toolkit is suitable for assays commonly used to study protein-protein interactions, illustrating the S Tag peptide's role in enhancing cellular signaling research (Zeghal et al., 2023).
Protein Purification and Expression Monitoring
The S Tag peptide is instrumental in protein purification and monitoring expression in mammalian cells. It allows the isolation of S-peptide-tagged polypeptides and their binding partners with high specificity. Additionally, anti-S Tag peptide monoclonal antibodies have been developed, facilitating the analysis of expression and subcellular localization of tagged polypeptides, making it an attractive alternative to existing epitope tagging methods (Hackbarth et al., 2004).
Orthogonal Protein Labeling
S Tag peptides, such as S6 and A1, are recognized for their orthogonal reactivities with phosphopantetheinyl transferases (PPTases), offering efficient and specific site-selective protein labeling. These peptide tags can be fused to protein termini for orthogonal labeling in cell lysates or live cell surfaces, representing a significant advancement in protein labeling technology (Zhou et al., 2007).
Fluorescent Biosensors and Protein Imaging
S Tag peptides contribute to the development of fluorescent biosensors and protein imaging. They serve as tag-probe pairs for protein imaging in living cells, highlighting their utility in chemical biology. Their role extends to facilitating the bioimaging of proteins on cell surfaces with complementary partner molecules, underlining their versatility in biological research (Tsutsumi et al., 2009).
Affinity Tags for Protein Fusion and Purification
S Tag peptides are recognized as efficient affinity tags in the rapidly growing field of proteomics. These tags facilitate the purification and detection of recombinant proteins, offering a comprehensive overview of various systems like the S-tag, and their role in simplifying the purification process for specific proteins of interest (Terpe, 2002).
Eigenschaften
Molekularformel |
C₇₃H₁₁₇N₂₃O₂₅S |
|---|---|
Molekulargewicht |
1748.91 |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H117N23O25S/c1-36(83-59(107)37(2)85-71(119)57(39(4)98)96-67(115)47(21-24-55(102)103)87-61(109)42(76)16-9-11-26-74)58(106)84-38(3)60(108)86-43(17-10-12-27-75)63(111)92-49(30-40-14-7-6-8-15-40)68(116)90-46(20-23-54(100)101)64(112)88-44(18-13-28-81-73(78)79)62(110)89-45(19-22-53(77)99)65(113)93-50(31-41-33-80-35-82-41)69(117)91-48(25-29-122-5)66(114)94-51(32-56(104)105)70(118)95-52(34-97)72(120)121/h6-8,14-15,33,35-39,42-52,57,97-98H,9-13,16-32,34,74-76H2,1-5H3,(H2,77,99)(H,80,82)(H,83,107)(H,84,106)(H,85,119)(H,86,108)(H,87,109)(H,88,112)(H,89,110)(H,90,116)(H,91,117)(H,92,111)(H,93,113)(H,94,114)(H,95,118)(H,96,115)(H,100,101)(H,102,103)(H,104,105)(H,120,121)(H4,78,79,81)/t36-,37-,38-,39?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1 |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
Sequenz |
One Letter Code: KETAAAKFERQHMDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



